molecular formula C19H17N3O3S2 B2980683 Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864918-09-2

Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2980683
CAS No.: 864918-09-2
M. Wt: 399.48
InChI Key: BWKKMZQFKKSORH-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a 1,2,4-thiadiazole ring via a thioacetamido bridge. The m-tolyl (meta-methylphenyl) substituent on the thiadiazole ring introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-12-4-3-5-14(10-12)17-21-19(27-22-17)26-11-16(23)20-15-8-6-13(7-9-15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKKMZQFKKSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in heterocyclic cores, substituents, ester groups, and molecular properties. Below is a comparative analysis based on the provided evidence:

Table 1: Key Structural and Molecular Comparisons

Compound Name Heterocyclic Core Substituents/Functional Groups Molecular Formula Molecular Weight Key References
Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (Target Compound) 1,2,4-Thiadiazole m-Tolyl, methyl benzoate C₁₉H₁₇N₃O₃S₂ 415.48 g/mol
Ethyl 4-(2-((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate 1,2,4-Triazole Ethyl/methyl triazole, ethyl benzoate C₁₆H₂₀N₄O₃S 348.42 g/mol
GW1100 (Ethyl 4-(5-[{2-(ethyloxy)-5-pyrimidinyl}methyl]-2-[{(4-fluorophenyl)methyl]thio}-4-oxo-1[4H]-pyrimidinyl)benzoate) Pyrimidine Fluorophenyl, pyrimidinyl, ethyl benzoate C₂₈H₂₆FN₅O₃S 531.60 g/mol
Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate Thiazole + 1,2,4-Thiadiazole Methylthio, phenyl, ethyl benzoate C₁₇H₁₆N₄O₃S₄ 452.59 g/mol

Heterocyclic Core Variations

  • Thiazole (Compound in ) : The thiazole-thiadiazole hybrid increases sulfur content, which may elevate lipophilicity and membrane permeability but reduce aqueous solubility .

Substituent Effects

  • m-Tolyl vs.
  • Methylthio (Compound in ) : The methylthio group increases lipophilicity, which could improve blood-brain barrier penetration but may also elevate toxicity risks .

Ester Group Impact

  • Methyl Benzoate (Target Compound) : The methyl ester may confer faster metabolic clearance compared to ethyl esters (e.g., in and GW1100), which are typically more hydrolytically stable .

Research Findings and Implications

  • Bioactivity Trends: Thiadiazole-containing compounds (e.g., the target compound and ) often exhibit pronounced enzyme inhibitory activity due to sulfur’s electronegativity. For instance, GW1100’s fluorophenyl and pyrimidine groups correlate with reported GPCR modulation .
  • Solubility vs. Permeability : The target compound’s molecular weight (415.48 g/mol) and moderate lipophilicity suggest balanced solubility and permeability, whereas the higher sulfur content in (452.59 g/mol) may limit bioavailability .

Biological Activity

Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound with significant biological activity attributed to its structural features, particularly the thiadiazole moiety. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and agriculture.

Structural Overview

The compound consists of:

  • Thiadiazole Ring : Known for diverse biological activities.
  • Benzoate Ester : Enhances solubility and bioavailability.
  • Tolyl Group : Influences the compound's interaction with biological systems.

The molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 366.43 g/mol .

The biological activity of this compound is primarily due to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymes : The thiadiazole ring can inhibit specific enzymes involved in cell growth and apoptosis.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to oxidative stress and apoptosis .

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. The compound has shown promising activity against various cancer cell lines, including:

  • MCF-7 (breast cancer cells)
  • Bel-7402 (liver cancer cells)

Studies suggest that it may modulate cell cycle regulation and promote apoptosis in cancer cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against a range of bacteria and fungi. Potential applications include:

  • Agricultural Pesticides : Due to its structural properties that may interact with biological systems .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related thiadiazole compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoateSimilar thiadiazole structure with p-tolyl groupPotential anticancer activity
Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoatePhenyl instead of tolyl groupAntimicrobial properties
Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoateChlorine substitution on phenyl ringEnhanced cytotoxicity against cancer cells

Case Study 1: Anticancer Activity Evaluation

In vitro studies evaluating the cytotoxic effects of this compound against MCF-7 and Bel-7402 cell lines revealed IC50 values significantly lower than standard chemotherapeutic agents. This suggests a potential role as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of thiadiazole derivatives found that this compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development in agricultural applications .

Q & A

What are the established synthetic routes for Methyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, and what reaction conditions optimize yield and purity?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic or basic conditions.
  • Step 2: Thioether linkage formation between the thiadiazole and acetamido-benzoate moiety using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 3: Esterification of the benzoic acid derivative using methanol and catalytic sulfuric acid .

Optimization Tips:

  • Reflux Conditions: Use absolute ethanol or DMF as solvents for improved solubility .
  • Catalysts: Glacial acetic acid (5 drops) enhances condensation reactions .
  • Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining yields >85% .

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